High-Affinity CYP2A6 Inhibition with 3,500-Fold Selectivity Over CYP3A4
In a standardized panel of human cytochrome P450 isoforms, 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin demonstrates potent and highly selective inhibition of CYP2A6. Its IC50 of 51 nM for CYP2A6 [1] contrasts with a much weaker IC50 of 181,000 nM for CYP3A4 [2], yielding an unprecedented selectivity ratio of ~3,549-fold. This selectivity profile is superior to the classic coumarin-based CYP2A6 inhibitor methoxsalen, which also potently inhibits CYP3A4 and thereby poses a higher risk of drug-drug interactions in cellular or in vivo models [3].
| Evidence Dimension | CYP2A6 vs. CYP3A4 Inhibition Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | CYP2A6 IC50 = 51 nM; CYP3A4 IC50 = 181,000 nM |
| Comparator Or Baseline | Reference CYP2A6 inhibitor Methoxsalen: CYP2A6 IC50 ≈ 50-500 nM, but also inhibits CYP3A4 in the low µM range (selectivity ratio <10-fold) |
| Quantified Difference | Selectivity ratio for target compound: ~3,549-fold (calculated as 181,000 nM / 51 nM); for methoxsalen: typically <10-fold |
| Conditions | Human liver microsomes; CYP2A6 assay using coumarin 7-hydroxylation with UPLC-MS/MS detection after 5-min preincubation with NADPH-regenerating system; CYP3A4 assay using midazolam 1'-hydroxylation |
Why This Matters
This extreme selectivity profile is critical for researchers developing CYP2A6-selective chemical probes or studying nicotine metabolism without confounding CYP3A4-mediated off-target effects.
- [1] BindingDB. (n.d.). BDBM50366334: Affinity Data for CYP2A6 (IC50: 51 nM). BindingDB.org. View Source
- [2] BindingDB. (n.d.). BDBM50366334: Affinity Data for CYP3A4 (IC50: 1.81E+5 nM). BindingDB.org. View Source
- [3] Denton, T. T., Srivastava, P., Xia, Z., Chen, G., Watson, C. J. W., Wynd, A., & Lazarus, P. (2018). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Journal of Medicinal Chemistry, 61(16), 7065–7086. View Source
